6-Hydroxy Bromantane

Descripción general

Descripción

6-Hydroxy Bromantane is a research chemical known for its potential role in the study of psychostimulant substances. It is primarily used in laboratory settings to investigate the biochemical profiles of related stimulants and their metabolites .

Métodos De Preparación

The preparation of 6-Hydroxy Bromantane involves several synthetic routes and reaction conditions. One common method includes the bromination of adamantane followed by hydroxylation. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

6-Hydroxy Bromantane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

6-Hydroxy Bromantane has a wide range of scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of psychostimulant substances.

Biology: It is used to investigate the biochemical profiles of related stimulants and their metabolites.

Medicine: It is studied for its potential therapeutic effects, including its role as a central nervous system stimulant and anxiolytic.

Industry: It is used in the development of new pharmaceuticals and other chemical products

Mecanismo De Acción

The mechanism of action of 6-Hydroxy Bromantane involves its interaction with neurotransmitter systems, including dopamine and serotonin pathways. It influences neurotransmitter release, reuptake, and receptor binding in in vitro studies. This interaction can affect cognitive and behavioral models, providing insights into the mechanisms of action for this class of compounds .

Comparación Con Compuestos Similares

6-Hydroxy Bromantane is similar to other compounds in the adamantane family, such as bromantane, amantadine, and memantine. it is unique in its specific hydroxylation, which may influence its biochemical properties and therapeutic potential. The comparison with similar compounds highlights its distinct interaction with neurotransmitter systems and its potential for unique therapeutic applications .

Actividad Biológica

6-Hydroxy Bromantane is a derivative of bromantane, a compound recognized for its psychostimulant and anxiolytic properties. Bromantane itself has been studied for its effects on the central nervous system (CNS), particularly in relation to enhancing dopamine synthesis and exhibiting neuroprotective effects. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with dopaminergic and serotonergic systems. It is believed to enhance the release and metabolism of dopamine and serotonin, which contributes to its psychostimulant and anxiolytic effects.

- Dopaminergic Activity : Similar to bromantane, this compound may increase the expression of key enzymes involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This upregulation leads to increased dopamine levels in the brain, which is beneficial for mood regulation and cognitive function .

- Serotonergic Activity : The compound also appears to modulate serotonergic pathways, which may contribute to its anxiolytic properties. Increased serotonin levels can alleviate anxiety and improve mood stability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Psychostimulant Properties : It enhances physical and mental performance by increasing alertness and reducing fatigue. This effect is gradual, typically taking 1.5 to 2 hours to onset and lasting up to 12 hours .

- Neuroprotective Effects : The compound has shown potential in protecting against neurodegeneration. Studies suggest that it may reduce levels of pro-inflammatory cytokines such as IL-6 and IL-17, which are associated with various neurodegenerative conditions .

- Anxiolytic Effects : By acting on serotonin pathways, this compound may help in reducing anxiety symptoms, making it a candidate for treating anxiety disorders .

Case Studies

A review of clinical studies involving bromantane provides insights into the potential benefits of its analogs:

- Asthenia Treatment : In a multi-center clinical trial involving 728 patients with asthenia, bromantane was administered at doses of 50 mg or 100 mg daily for 28 days. Results indicated significant improvements in patient-reported outcomes related to fatigue and mood, with minimal side effects reported .

- Cognitive Recovery Post-TBI : Animal studies have demonstrated that compounds similar to bromantane can ameliorate cognitive deficits following traumatic brain injury (TBI). For instance, chronic administration of amantadine (another aminoadamantane derivative) improved behavioral outcomes in rat models of TBI, suggesting that similar mechanisms might be at play with this compound .

Data Table: Comparative Biological Activity

| Compound | Psychostimulant Effect | Anxiolytic Effect | Neuroprotective Effect | Dosage Range |

|---|---|---|---|---|

| Bromantane | Yes | Yes | Yes | 50-100 mg/day |

| This compound | Yes | Yes | Potentially | TBD |

Propiedades

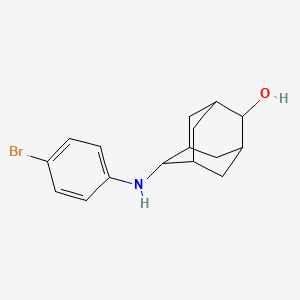

IUPAC Name |

6-(4-bromoanilino)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALMSWJHKMROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857735 | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007310-57-7 | |

| Record name | 6-Hydroxybromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.